molecular formula C10H13BrFN B13607715 1-(3-Bromo-4-fluorophenyl)-2-methylpropan-2-amine

1-(3-Bromo-4-fluorophenyl)-2-methylpropan-2-amine

Cat. No.: B13607715
M. Wt: 246.12 g/mol
InChI Key: GAUOGDZADCRJTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-4-fluorophenyl)-2-methylpropan-2-amine is a chemical compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, along with a methylpropan-2-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-fluorophenyl)-2-methylpropan-2-amine typically involves the reaction of 3-bromo-4-fluoroaniline with appropriate reagents to introduce the methylpropan-2-amine group. One common method involves the use of reductive amination, where the aniline derivative is reacted with a suitable aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-fluorophenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromo-4-fluorophenyl)-2-methylpropan-2-amine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications and the development of new materials and drugs.

Properties

Molecular Formula

C10H13BrFN

Molecular Weight

246.12 g/mol

IUPAC Name

1-(3-bromo-4-fluorophenyl)-2-methylpropan-2-amine

InChI

InChI=1S/C10H13BrFN/c1-10(2,13)6-7-3-4-9(12)8(11)5-7/h3-5H,6,13H2,1-2H3

InChI Key

GAUOGDZADCRJTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=C(C=C1)F)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.